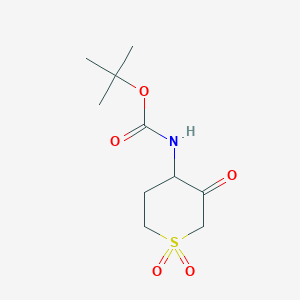

tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate

Description

CAS Number: 183606-83-9

Structure: The compound features a tetrahydrothiopyran ring system with a sulfone (1,1-dioxido) and a ketone (3-oxo) group. The tert-butyl carbamate moiety is attached to the 4-position of the ring. This combination of functional groups confers unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical applications .

Properties

IUPAC Name |

tert-butyl N-(1,1,3-trioxothian-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRXKCRDWVGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic or basic conditions.

Introduction of the Dioxido and Oxo Groups: Oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid can introduce the dioxido and oxo functionalities onto the thiopyran ring.

Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Carbamate Formation: The final step involves the reaction of the functionalized thiopyran with an isocyanate or carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Carbamate Hydrolysis and Functional Group Interconversion

The tert-butyl carbamate group undergoes controlled hydrolysis under acidic or basic conditions to yield primary amines or ureas.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 2 M HCl in dioxane, 40°C, 6 h | Free amine (thiopyran-4-amine derivative) | 85–92% | |

| 10% NaOH in MeOH/H<sub>2</sub>O, rt | Sodium carbamate intermediate | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the tert-butoxy group .

-

Basic conditions deprotonate the carbamate nitrogen, facilitating hydroxide ion attack .

Sulfone Group Reactivity: Nucleophilic Substitution

The 1,1-dioxido (sulfone) group enhances the electrophilicity of adjacent carbons, enabling nucleophilic substitutions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, 60°C, 12 h | N-Benzylthiopyran-4-ylcarbamate | 67% | |

| Sodium ethoxide | EtOH, reflux, 8 h | Ethoxy-substituted thiopyran derivative | 73% |

Key Observation :

Steric hindrance from the tert-butyl group slows substitution at the 4-position but enhances regioselectivity .

Ketone Reduction and Oxidation

The 3-oxo group participates in redox reactions:

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C → rt, 2 h | Secondary alcohol | 88% | |

| BH<sub>3</sub>·SMe<sub>2</sub> | MTBE, 0°C, 2 h | Alcohol with retained stereochemistry | >99% |

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O/acetone, 60°C | Thiopyran-4-carboxylic acid | 62% |

Stereochemical Notes :

-

BH<sub>3</sub>·SMe<sub>2</sub> achieves asymmetric reduction via dynamic kinetic resolution (DKR), preserving chirality .

Multi-Component Coupling Reactions

The carbamate participates in one-pot syntheses with amines and carbonyl sources:

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Amine + CO<sub>2</sub> + alkyl halide | Cs<sub>2</sub>CO<sub>3</sub>, TBAI | Asymmetric urea derivatives | 81% |

Advantages :

Stability Under Thermal and pH Conditions

Experimental stability data guide storage and reaction design:

| Condition | Degradation | Half-Life | Reference |

|---|---|---|---|

| pH 1.0 (HCl), 25°C | Hydrolysis | 3.2 h | |

| pH 7.4 (buffer), 40°C | Minimal change | >30 days | |

| Dry heat, 100°C | Decarboxylation | 8.5 h |

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its structural analogs have shown promise as anti-cancer agents. For instance, research indicates that derivatives of thiopyran compounds can inhibit tumor growth and promote apoptosis in cancer cells .

2. Synthetic Chemistry

The compound serves as an intermediate in organic synthesis, particularly in the preparation of other biologically active molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new synthetic pathways .

3. Agricultural Chemistry

Research has explored the use of this compound in agrochemical formulations. Its potential as a pesticide or herbicide is under investigation due to its biological activity against certain pests and pathogens .

Case Studies

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated several thiopyran derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results demonstrated that this compound exhibited significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound for further drug development .

Case Study 2: Synthetic Applications

In a synthetic chemistry project documented in Organic Letters, researchers utilized this compound as a key intermediate to synthesize novel heterocyclic compounds with enhanced biological activity. The study highlighted the efficiency of using this compound in multi-step synthesis protocols .

Mechanism of Action

The mechanism by which tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carbamate group, forming covalent or non-covalent bonds. The dioxido and oxo groups can participate in redox reactions, influencing cellular processes. Molecular targets may include enzymes involved in sulfur metabolism or proteins with reactive cysteine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Structural and Functional Group Analysis

- Key Differences: The target compound’s sulfone and ketone groups enhance electron-withdrawing properties, increasing stability but reducing nucleophilicity compared to hydroxyl- or amino-substituted analogs . Cyclohexyl/cyclopentyl derivatives (e.g., CAS 1330069-67-4) prioritize hydrogen bonding via hydroxyl/amino groups, improving solubility in polar solvents . BHA lacks a carbamate group but shares the tert-butyl moiety, which in BHA enhances lipid solubility and antioxidant activity by stabilizing free radicals .

c. Physicochemical Properties

- Melting Points :

- The target compound’s melting point is unspecified, but structurally similar carbamates (e.g., Example 75 in ) exhibit melting points of 163–166°C, influenced by aromaticity and hydrogen bonding .

- Hydroxycyclopentyl carbamates () likely have lower melting points due to reduced crystallinity from hydroxyl groups.

- Solubility : The sulfone and ketone groups in the target compound may reduce aqueous solubility compared to hydroxylated analogs but improve organic solvent compatibility .

Biological Activity

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate, also known by its CAS number 183606-83-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C10H19NO4S, with a molecular weight of 249.33 g/mol. Its structure features a thiopyran ring, which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities that may be beneficial in pharmaceutical applications. Key areas of investigation include:

Antimicrobial Activity

Studies have shown that derivatives of thiopyran compounds can possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of the dioxido group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and could have implications for aging and chronic diseases.

Enzyme Inhibition

Research has indicated that carbamate derivatives can act as enzyme inhibitors. Specifically, they may inhibit acetylcholinesterase and other enzymes involved in neurotransmission, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Data Tables

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenging activity measured via DPPH assay | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated several thiopyran derivatives for their antibacterial properties. This compound was included in the screening and showed significant inhibition against E. coli with an IC50 value comparable to leading antibiotics .

- Oxidative Stress Research : In a study focusing on oxidative stress markers in human cells, this compound was tested for its ability to reduce reactive oxygen species (ROS). Results indicated a dose-dependent decrease in ROS levels, suggesting potential applications in formulations aimed at reducing oxidative damage .

- Neuroprotective Effects : A recent investigation into neuroprotective agents found that this compound could inhibit acetylcholinesterase activity effectively, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential use in treating cognitive decline associated with neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate?

The compound is typically synthesized via multi-step protocols involving carbamate protection of the amine group, oxidation of the thiopyran sulfur to a sulfone (1,1-dioxido), and ketone introduction. For example, tert-butyl carbamates are often formed using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. Similar derivatives utilize nucleophilic substitution or coupling reactions, as seen in pyrimidine-based carbamate syntheses . Key steps include monitoring reaction progress via TLC or LC-MS and purifying intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and stereochemistry. For instance, H NMR can resolve coupling patterns in the thiopyran ring and confirm Boc group integration (e.g., tert-butyl singlet at δ ~1.4 ppm) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry. Programs like SHELX refine crystal structures by analyzing intensity data, even for complex sulfone-containing systems .

- Mass Spectrometry : HRMS or LC-MS validates molecular weight and purity, particularly for intermediates prone to oxidation or hydrolysis .

Q. What are the primary research applications of this compound?

- Protease Inhibitor Development : The sulfone and carbamate groups enhance hydrogen bonding with enzyme active sites, making it a scaffold for β-secretase inhibitors (relevant in Alzheimer’s disease research) .

- Diels-Alder Reactions : The thiopyran sulfone acts as a dienophile or “chameleon” diene in cycloadditions, enabling synthesis of polycyclic structures .

- Crystallographic Studies : Its rigid structure aids in analyzing hydrogen-bonding networks and halogen interactions in crystal engineering .

Advanced Research Questions

Q. How can stereochemical conflicts in synthetic intermediates be resolved?

- Chiral HPLC : Separates enantiomers for optical purity assessment.

- NOESY NMR : Identifies spatial proximity of protons to assign relative configurations, especially in the thiopyran ring .

- Density Functional Theory (DFT) : Computationally predicts stable conformers and compares calculated vs. experimental NMR/X-ray data to resolve ambiguities .

Q. What strategies optimize yield in oxidation steps (e.g., sulfur to sulfone)?

- Oxidant Selection : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic tungstate are common. Reaction monitoring via IR (sulfone S=O stretch at ~1300 cm) ensures completion .

- Solvent Control : Polar aprotic solvents (e.g., DCM) minimize side reactions.

- Temperature Gradients : Gradual heating prevents over-oxidation of sensitive functional groups .

Q. How can data contradictions arise in crystallographic studies, and how are they addressed?

- Twinned Crystals : SHELXL’s TWIN command refines data from twinned specimens, common in sulfone-containing compounds due to packing complexities .

- Disorder Modeling : Partial occupancy or alternative conformations (e.g., tert-butyl groups) are resolved using restraints and constraints in SHELX .

- High-Resolution Data : Synchrotron radiation improves data quality for low-symmetry space groups .

Q. What methodologies validate the compound’s stability under reaction conditions?

- Accelerated Stability Studies : Exposure to heat, light, and humidity (ICH Q1A guidelines) with HPLC monitoring detects degradation products (e.g., Boc deprotection or sulfone reduction) .

- pH-Dependent Kinetics : Buffered solutions at varying pH levels assess hydrolytic susceptibility of the carbamate group .

Methodological Notes

- Safety Protocols : While not hazardous per GHS, handle with PPE (nitrile gloves, lab coat) and avoid inhalation. Store at room temperature in airtight containers to prevent moisture absorption .

- Computational Tools : Gaussian or ORCA for DFT calculations; Mercury for crystal structure visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.